Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
The synthesis of tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides[][3].
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines[3][3].
Scientific Research Applications
Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-amino-4-(4-methoxyphenyl)piperidine-1-carboxylate: This compound has a similar structure but with a different position of the methoxy group.
Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate: Another similar compound with the methoxy group in a different position.
Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate: This compound has two methoxy groups, providing different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C17H26N2O3 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
tert-butyl 3-amino-4-(2-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-9-12(14(18)11-19)13-7-5-6-8-15(13)21-4/h5-8,12,14H,9-11,18H2,1-4H3 |
InChI Key |
SMOIHRHTDLRGDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)C2=CC=CC=C2OC |
Origin of Product |
United States |
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